molecular formula C3H10ClN3 B095898 N-ethylguanidine hydrochloride CAS No. 19341-54-9

N-ethylguanidine hydrochloride

Cat. No. B095898
CAS RN: 19341-54-9
M. Wt: 123.58 g/mol
InChI Key: GVSGVBVZXJOLDD-UHFFFAOYSA-N
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Description

N-Ethylguanidine hydrochloride is an ethylated guanidine compound . It is primarily used for research purposes . The linear formula of N-Ethylguanidine hydrochloride is C3H10N3Cl1 .


Molecular Structure Analysis

The molecular structure of N-Ethylguanidine hydrochloride consists of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. The SMILES string representation is CCNC(N)=N.Cl . The molecular weight is 123.58 .

Scientific Research Applications

Proteomics Research

N-ethylguanidine hydrochloride: is primarily used in proteomics research . It serves as an ethylated guanidine compound that can be utilized in the study of protein structures and functions. Its molecular structure allows for the interaction with proteins, which can be critical for understanding protein-protein interactions and enzyme mechanisms.

Synthesis of Guanidines

The compound plays a significant role in the synthesis of guanidines . Guanidines are versatile functional groups in chemistry, and their synthesis often involves the reaction of an amine with an activated guanidine precursor. N-ethylguanidine hydrochloride can act as such a precursor, leading to a variety of guanidine derivatives with potential biological activities.

Kinase Inhibitors

In medicinal chemistry, N-ethylguanidine hydrochloride derivatives have been synthesized as kinase inhibitors . Kinases are enzymes that play a pivotal role in signaling pathways within cells, and their inhibition can be crucial for treating diseases like cancer. The guanidine group’s ability to form hydrogen bonds makes it a valuable component in the design of kinase inhibitors.

α2-Adrenoceptor Antagonists

Another medical application is the development of α2-adrenoceptor antagonists . These compounds are important in the treatment of conditions like hypertension and certain psychiatric disorders. N-ethylguanidine hydrochloride can be used to create guanidine derivatives that act as antagonists to these receptors.

DNA Minor Groove Binders

Guanidine compounds, including those derived from N-ethylguanidine hydrochloride , have been explored as DNA minor groove binders . These molecules can interact with DNA in a way that allows them to regulate gene expression, which has implications for gene therapy and the treatment of genetic disorders.

Organocatalysis

N-ethylguanidine hydrochloride: is also involved in organocatalysis . It can be used to synthesize bicyclic guanidine-containing compounds that exhibit unique properties as superbases. These superbases are valuable in catalyzing various organic reactions, making them useful in synthetic organic chemistry.

Hydrogen Bonding Studies

Due to its high basicity and ability to form stable hydrogen bonds, N-ethylguanidine hydrochloride is used in hydrogen bonding studies . These studies are essential for understanding molecular interactions in biological systems and can lead to the development of new pharmaceuticals.

Biochemical Assays

Lastly, N-ethylguanidine hydrochloride is used in various biochemical assays . Its reactivity and stability make it suitable for assays that measure enzyme activities, receptor-ligand interactions, and other biochemical processes.

Safety And Hazards

N-Ethylguanidine hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS07 classification . It may cause harm if swallowed or if it comes into contact with the eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-ethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGVBVZXJOLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941024
Record name N-Ethylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylguanidine hydrochloride

CAS RN

19341-54-9
Record name Guanidine, N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19341-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylguanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DF Gavin, WJ Schnabel, EH Kober… - The Journal of Organic …, 1967 - ACS Publications
… be N,N '-dicyclohexylN "-ethylguanidine hydrochloride. Owingto the similarity in properties of … of N,Ndicyclohexyl-N "-ethylguanidine hydrochloride could reside in the steric requirements …
Number of citations: 22 pubs.acs.org
H King, IM Tonkin - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… Np-Anisyl-N-ethylguanidine Hydrochloride.-This salt was prepared in a similar way from N-ethyl-p-anisidine hydrochloride. It separated from alcohol in elongated tablets, mp 231-232" (…
Number of citations: 51 pubs.rsc.org
N Nishiwaki, T Ogihara, T Takami… - The Journal of …, 2004 - ACS Publications
… To a solution of nitroenamine 4b (172 mg, 1.0 mmol) in ethanol (30 mL) were added N-ethylguanidine hydrochloride 11b (247 mg, 2.0 mmol) and triethylamine (0.28 mL, 2.0 mmol), and …
Number of citations: 44 pubs.acs.org
F Rogister, D Laeckmann, PO Plasman… - European journal of …, 2001 - Elsevier
A series of N-guanidino substituted 2,4-diamino-5-carbonylguanidine molecules related to amiloride were synthesised and evaluated for their ability to inhibit the sodium–calcium …
Number of citations: 54 www.sciencedirect.com
CR Johnson, MG Steingesser, AD Weems, A Khan… - Elife, 2020 - elifesciences.org
Septin proteins evolved from ancestral GTPases and co-assemble into hetero-oligomers and cytoskeletal filaments. In Saccharomyces cerevisiae, five septins comprise two species of …
Number of citations: 17 elifesciences.org
OI Alwassil, S Khatri, MK Schulte… - ACS Chemical …, 2021 - ACS Publications
We previously reported that N-(3-chlorophenyl)guanidine (1) represents a novel α7 nicotinic ACh (nACh) receptor antagonist chemotype. In the present study, a small series of …
Number of citations: 1 pubs.acs.org
DS Hassell, MG Steingesser, AS Denney, CR Johnson… - G3, 2021 - academic.oup.com
… The GdnHCl derivatives aminoguanidine hydrochloride (“aGdnHCl”) and N-ethylguanidine hydrochloride (“eGdnHCl”) provide partial rescue of other Arg-mutant proteins in vitro in a …
Number of citations: 1 academic.oup.com
OI Alwassil - 2015 - search.proquest.com
α7 Neuronal nicotinic acetylcholine receptors are one of two major classes of receptors responsible for cholinergic neurotransmission in the central nervous system. The existence of α7 …
Number of citations: 1 search.proquest.com
DS Hassell, MG Steingesser, AS Denney, CR Johnson… - bioRxiv, 2021 - biorxiv.org
… The GdnHCl derivatives aminoguanidine hydrochloride (“aGdnHCl”) and N-ethylguanidine hydrochloride (“eGdnHCl”) provide partial rescue of other Arg-mutant proteins in vitro in a …
Number of citations: 3 www.biorxiv.org
E Bejan, H Aït‐Haddou, JC Daran… - European journal of …, 1998 - Wiley Online Library
… This work showed the importance of the design and equivalents of N-ethylguanidine hydrochloride in the pressynthesis of new and interesting polyaza heterocycles conence of 5 …

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